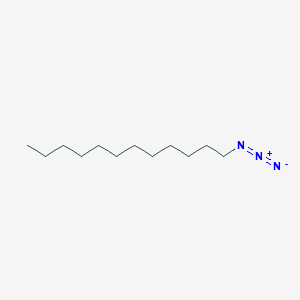
4-Chloro-2-fluorobenzoic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluorobenzoic acid sodium salt is a chemical compound with the molecular formula C7H3ClFO2.Na. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
It’s known to form hydrogen-bonded complexes with benzoylhydrazine-based azobenzene compounds .
Mode of Action
It’s known to interact with its targets through the formation of hydrogen-bonded complexes . The presence of the chlorine and fluorine atoms on the benzene ring might influence the compound’s reactivity and interaction with its targets.
Biochemical Pathways
It’s used as a reagent in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
Its role as a reagent in the Suzuki–Miyaura coupling reaction suggests it participates in the formation of carbon–carbon bonds, which could have various downstream effects depending on the specific context of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluorobenzoic acid sodium salt typically involves the following steps:
Halogenation: The starting material, benzoic acid, undergoes halogenation to introduce chlorine and fluorine atoms at specific positions on the benzene ring. This can be achieved using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Neutralization: The resulting 4-Chloro-2-fluorobenzoic acid is then neutralized with a sodium hydroxide (NaOH) solution to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluorobenzoic acid sodium salt can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The carboxylate group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-2-fluorobenzoic acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorobenzoic acid: The parent compound without the sodium salt.
2-Chloro-4-fluorobenzoic acid: A positional isomer with chlorine and fluorine atoms at different positions.
4-Fluorobenzoic acid: A derivative with only a fluorine atom on the benzene ring.
4-Chlorobenzoic acid: A derivative with only a chlorine atom on the benzene ring.
Uniqueness
4-Chloro-2-fluorobenzoic acid sodium salt is unique due to the presence of both chlorine and fluorine atoms, which can impart distinct chemical and physical properties. The sodium salt form enhances its solubility in water, making it more suitable for certain applications compared to its non-salt counterparts .
Properties
CAS No. |
1382106-64-0 |
|---|---|
Molecular Formula |
C7H4ClFNaO2 |
Molecular Weight |
197.54 g/mol |
IUPAC Name |
sodium;4-chloro-2-fluorobenzoate |
InChI |
InChI=1S/C7H4ClFO2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11); |
InChI Key |
PJIRCUYDBFTRPN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)O.[Na] |
Key on ui other cas no. |
1382106-64-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[bis(Boc)amino]pyridazine](/img/structure/B3047287.png)

![2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B3047291.png)


![7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine](/img/structure/B3047295.png)





![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-nitro-](/img/structure/B3047304.png)
